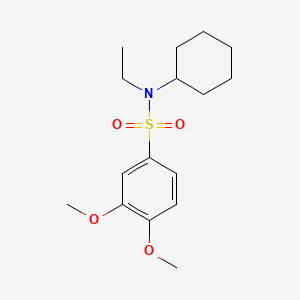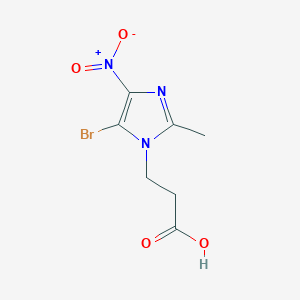
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide” is a chemical compound with the molecular formula C16H25NO4S . It has an average mass of 327.439 Da and a monoisotopic mass of 327.150421 Da .
Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide” is defined by its molecular formula, C16H25NO4S . This indicates that the molecule is composed of 16 carbon atoms, 25 hydrogen atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide and its derivatives are involved in the synthesis of heterocyclic compounds and the development of selective and sensitive sensors for environmental safety. For instance, Catsoulacos and Camoutsis (1976) explored its role in synthesizing N-substituted 4,5-dihydro-7,8-dirnethoxybenzothiazepin-3-one 1,1-dioxides, showcasing its utility in creating complex organic molecules with potential applications in drug development and materials science (Catsoulacos & Camoutsis, 1976). Similarly, Takemura, Niizato, and Ueno (1971) studied the reaction of N,N-dibromobenzenesulfonamide with cyclohexene, highlighting its role in organic synthesis processes (Takemura, Niizato, & Ueno, 1971).
Environmental and Sensor Development
Sheikh, Arshad, Asiri, and Rahman (2018) developed a selective and sensitive sensor for Ga3+ ions using cyclohexyl and aromatic bis-sulphonamide, emphasizing its importance in environmental monitoring and pollution control (Sheikh, Arshad, Asiri, & Rahman, 2018). This research demonstrates the compound's applicability in creating devices that can detect heavy metal cations, crucial for ensuring environmental safety.
Propiedades
IUPAC Name |
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO4S/c1-4-17(13-8-6-5-7-9-13)22(18,19)14-10-11-15(20-2)16(12-14)21-3/h10-13H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFHOZAXLIFAWOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-N-ethyl-3,4-dimethoxybenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2802841.png)
![N-((5-cyclopropylpyridin-3-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2802842.png)

![4-Methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-oxazole-5-carboxylic acid](/img/structure/B2802845.png)





![4-(Benzo[d]thiazole-6-carbonyl)-3,3-dimethylpiperazin-2-one](/img/structure/B2802854.png)
![2-(4-Methoxypyrimidin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2802855.png)